
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine-2,6-dione, which is a class of compounds known for their potential biological activities, including interactions with various serotonin receptors and other targets. The structure of this compound suggests that it may have affinity for certain receptors and could exhibit pharmacological properties such as anxiolytic, antidepressant, anticonvulsant, or antimicrobial activities .
Synthesis Analysis
The synthesis of related purine-2,6-dione derivatives typically involves multiple steps, including the formation of intermediate compounds, intramolecular alkylation, and reactions with various substituents to achieve the desired structural features. For instance, compounds with similar structures have been synthesized by reacting phthalimide with dibromopropane followed by treatment with phenylpiperazine . Another method includes hydrogenation of nitrosopyrimidine derivatives, followed by reactions with orthocarboxylates and mesyl chloride . These methods highlight the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of purine-2,6-dione derivatives is characterized by the presence of a purine core, which can be substituted at various positions to modulate the compound's affinity for different receptors. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing features like charge-assisted hydrogen bonds and π-π interactions that could influence binding to receptors . The orientation of substituent rings, such as the arylpiperazine fragment, is also crucial for ligand-receptor recognition .
Chemical Reactions Analysis
Purine-2,6-dione derivatives can undergo various chemical reactions, including addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and oxidizing reagents. These reactions are often stereoselective and can lead to the formation of natural product analogues or serve as precursors for other derivatives . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine-2,6-dione derivatives are influenced by their molecular structure. The introduction of different substituents can modify properties such as solubility, crystallinity, and stability. For example, the introduction of a morpholine ring can support binding to non-specific sites of serotonin receptors . Computational studies, including density functional theory (DFT) and molecular docking, are often used to predict the properties and binding modes of these compounds . The antimicrobial activities of these compounds have been tested, showing moderate activity against certain strains .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
- Study 1: Research by Zygmunt et al. (2015) on derivatives of purine-2,6-dione revealed significant analgesic activity. Specifically, benzylamide and 4-phenylpiperazinamide derivatives demonstrated strong analgesic and anti-inflammatory effects, surpassing acetylic acid in effectiveness. They also inhibited phosphodiesterase activity (Zygmunt et al., 2015).
Psychotropic Activity
- Study 2: Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted purine-2,6-dione, showing potential as serotonin receptor ligands with psychotropic activity. One compound, in particular, exhibited antidepressant-like and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).
Antimicrobial Properties
- Study 6: A study by Ghabbour and Qabeel (2016) on isoindoline-1,3-dione derivatives, including those with a phenylpiperazine moiety, revealed moderate antimicrobial activity. Structural and computational analyses were performed to understand their efficacy (Ghabbour & Qabeel, 2016).
Anxiolytic and Antidepressant Activity
- Study 7: Research by Jastrzębska-Więsek et al. (2011) on arylpiperazine derivatives of purine-2,6-dione analogs identified specific compounds showing anxiolytic, but not antidepressant, activity in mice (Jastrzębska-Więsek et al., 2011).
Receptor Affinity and Selectivity
- Study 8: Partyka et al. (2015) synthesized 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives, studying their affinity for various serotonin and dopamine receptors. Some compounds displayed potent ligand properties for these receptors, with potential antidepressant and anxiolytic activities (Partyka et al., 2015).
Synthesis and Spectroscopic Properties
- Study 9: Akiyama et al. (1989) focused on the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones, demonstrating their potential as precursors in various chemical reactions (Akiyama et al., 1989).
Eigenschaften
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-23-11-13-25(14-12-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWILLAGMAMTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

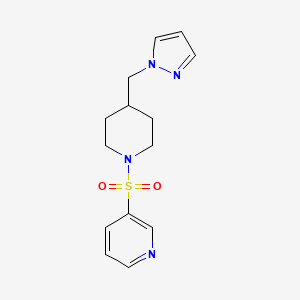
![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)
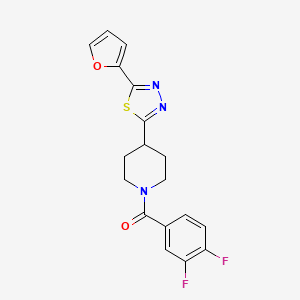
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)
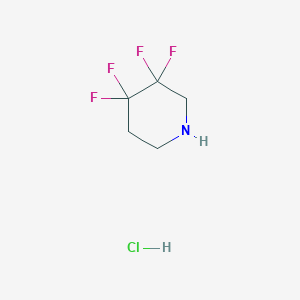
![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
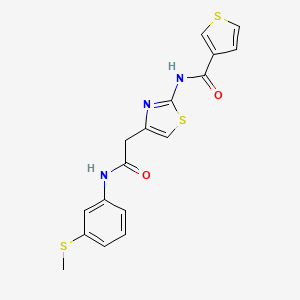
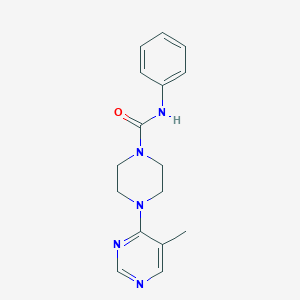
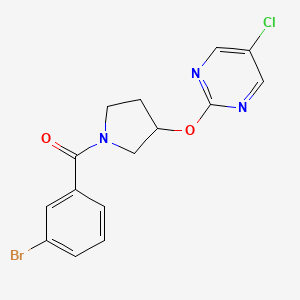
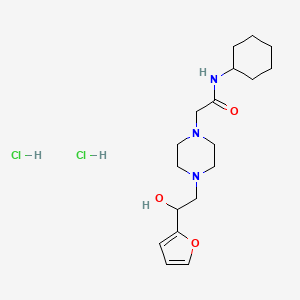
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)